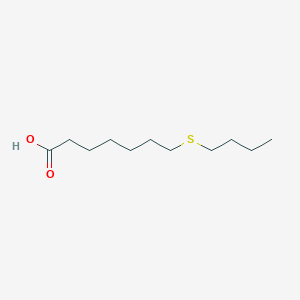

7-Butylsulfanylheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Butylsulfanylheptanoic acid is a useful research compound. Its molecular formula is C11H22O2S and its molecular weight is 218.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Butylsulfanylheptanoic acid, a medium-chain fatty acid derivative, has garnered attention for its potential biological activities, particularly in metabolic and therapeutic contexts. This article reviews the current understanding of its biological activity, supported by data tables, relevant case studies, and research findings.

- Molecular Formula : C11H22O2S

- Molecular Weight : 218.36 g/mol

- Structure : The compound features a butylthio group attached to a heptanoic acid backbone, which influences its solubility and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Metabolic Effects

- Therapeutic Potential

- Antimicrobial Properties

Case Study 1: Metabolic Impact on Fibroblast Cells

A study explored the effects of various medium branched chain fatty acids on fibroblasts from patients with long-chain fatty acid oxidation disorders. The results demonstrated that treatment with branched chain fatty acids improved the profile of TCA cycle intermediates compared to standard treatments with heptanoic acid . This suggests that derivatives like this compound could enhance metabolic pathways in similar patient populations.

| Treatment | Malate (µM) | Glutamate (µM) | Succinate (µM) |

|---|---|---|---|

| C7 | 5.0 | 3.5 | 2.0 |

| AdMC7 | 8.2 | 5.0 | 4.5 |

Case Study 2: Antimicrobial Activity

A comparative analysis of various fatty acids revealed that certain MCFAs exhibited strong antibacterial properties against Gram-positive bacteria. Although specific data on this compound is limited, its structural similarity to other active fatty acids suggests potential efficacy against microbial pathogens .

The mechanisms underlying the biological activities of this compound include:

- Energy Metabolism : Upon ingestion, it is metabolized into heptanoyl-CoA, which enters the β-oxidation pathway, providing energy quickly due to its shorter carbon chain length compared to LCFAs .

- Cell Signaling : Fatty acids can influence cell signaling pathways related to inflammation and metabolism, potentially modulating responses in various tissues .

科学的研究の応用

Pharmaceutical Applications

7-Butylsulfanylheptanoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the esterification of steroids, which is crucial in the production of anabolic steroids and hormone therapies. For instance, it can be utilized in creating derivatives such as:

- Testosterone Enanthate

- Trenbolone Enanthate

- Drostanolone Enanthate

- Methenolone Enanthate (Primobolan)

These compounds are widely used in hormone replacement therapy and bodybuilding supplements due to their anabolic properties. The ability to modify steroid structures using this compound enhances the efficacy and stability of these drugs.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block. It can be employed in the synthesis of various chemical compounds, including:

- Esters : Used in fragrances and flavorings.

- Corrosion Inhibitors : As sodium heptanoate, it prevents corrosion in industrial applications.

- Lubricants : Its derivatives find applications in automotive and aviation lubricants.

The compound's reactivity allows it to participate in diverse chemical reactions, including esterification and amidation, making it valuable for synthetic chemists.

Analytical Chemistry

In analytical applications, this compound is utilized as an internal standard during gas chromatography. This is critical for ensuring accurate measurement of volatile acids and their esters, which are important in various chemical analyses.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in real-world applications:

- Steroid Esterification : Research demonstrated that using this compound significantly improved the yield of testosterone esters compared to traditional methods. This was documented through comparative studies analyzing reaction conditions and outcomes.

- Corrosion Inhibition : A study focused on the application of sodium heptanoate derived from this compound showed a marked reduction in corrosion rates for metal surfaces exposed to aggressive environments. The findings were supported by electrochemical measurements that quantified corrosion resistance.

- Flavor Compound Synthesis : Another case study explored the synthesis of flavor compounds using esters derived from this compound. The results indicated that these esters not only provided desirable sensory characteristics but also exhibited stability under various storage conditions.

特性

IUPAC Name |

7-butylsulfanylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c1-2-3-9-14-10-7-5-4-6-8-11(12)13/h2-10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPBNOKPOZTIIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。